molecular formula C15H19N5OS B2999115 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 496033-22-8

2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2999115
CAS No.: 496033-22-8
M. Wt: 317.41
InChI Key: WSXQZSDCSSYPRQ-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino (-NH₂) and ethyl (-C₂H₅) group at the 4- and 5-positions, respectively. The triazole moiety is connected via a sulfanyl (-S-) bridge to an ethanone group, which is further linked to a 1,2,3,4-tetrahydroquinoline (THQ) ring system. This structural architecture combines electron-rich (THQ) and electron-deficient (triazole) motifs, rendering it a candidate for diverse pharmacological applications, including enzyme modulation and receptor binding .

The compound’s synthetic route likely involves coupling a pre-functionalized triazole with an α-halogenated ketone derivative of THQ under basic conditions, as evidenced by analogous procedures for related compounds . Its molecular weight is estimated to be ~350–400 g/mol, based on structurally similar derivatives .

Properties

IUPAC Name

2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-2-13-17-18-15(20(13)16)22-10-14(21)19-9-5-7-11-6-3-4-8-12(11)19/h3-4,6,8H,2,5,7,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXQZSDCSSYPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve moderate temperatures (25-80°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to enzymes and receptors, inhibiting their activity or modulating their function. The tetrahydroquinoline moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name / ID Substituents on Triazole Linked Moiety Molecular Weight (g/mol) Key Features Reference
Target Compound 4-NH₂, 5-C₂H₅ THQ-ethanone ~350–400 Amino-ethyl triazole; THQ enhances lipophilicity and π-π stacking potential.
2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone 4-Allyl, 5-(2-methoxyphenyl) Dihydroisoquinoline-ethanone 479.59 Allyl and methoxy groups increase steric bulk; dihydroisoquinoline may alter binding kinetics.
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone 4-Phenyl, 5-(quinolin-8-yloxymethyl) 4-Chlorophenyl-ethanone ~500–550 Chlorophenyl and quinoline groups enhance electron-withdrawing properties and aromatic interactions.
2-({9-Methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-THQ-ethanone Chromenopyrimidine substituent THQ-ethanone 479.59 Chromenopyrimidine introduces planar rigidity; potential for DNA intercalation.
BIO-1984542 (Parkin E3 Ligase Modulator) 3-Methyl-1H-1,2,4-triazole Pyrazolo-pyrazine-THQ ~450–500 Methyl-triazole and fused pyrazine enhance allosteric modulation activity.

Pharmacological and Physicochemical Comparisons

  • Lipophilicity: The ethyl group on the triazole and THQ moiety increases logP (~2.5–3.5), favoring membrane permeability over more polar derivatives like 2-(4-aminophenyl)-1-THQ-ethanone (logP ~1.8) .
  • Antimicrobial Activity: Chlorophenyl- and quinoline-substituted analogues (e.g., ) exhibit enhanced antimycobacterial activity due to halogen-mediated hydrophobic interactions .

Crystallographic and Validation Data

  • Structural Validation: Compounds with THQ or isoquinoline moieties (e.g., ) often require SHELXL for refinement due to conformational flexibility. The target compound’s structure would similarly benefit from SHELX-based validation .
  • Hydrogen Bonding: Unlike nitro-substituted derivatives (e.g., ), the target compound’s amino group may form stronger N–H···O/N interactions, influencing crystal packing and stability.

Biological Activity

The compound 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C12H16N4S\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{S}

This molecular structure includes a triazole ring and a tetrahydroquinoline moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has shown promising results against various microbial strains. For instance:

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The antimicrobial activity suggests that the compound could be a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been tested for its inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission and are often targeted in the treatment of neurodegenerative diseases.

Enzyme IC50 (µM) Reference
Acetylcholinesterase45.32
Butyrylcholinesterase38.76

These findings indicate that the compound may have therapeutic applications in treating conditions like Alzheimer's disease.

Study 1: Antimicrobial Efficacy

In a controlled study involving various synthesized derivatives of triazole compounds, the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess efficacy and concluded that modifications to the triazole ring could enhance activity.

Study 2: Neuroprotective Effects

Another case study investigated the neuroprotective effects of the compound on animal models of neurodegeneration. The results indicated that administration of the compound resulted in reduced oxidative stress markers and improved cognitive function in treated subjects compared to controls.

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